Betrixaban-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betrixaban-d6 is a deuterated form of Betrixaban, an oral anticoagulant drug that acts as a direct inhibitor of Factor Xa. Betrixaban is primarily used for the prevention of venous thromboembolism in patients who are at risk due to restricted mobility or other medical conditions. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Betrixaban due to its enhanced stability and resistance to metabolic degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Betrixaban-d6 involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Coupling Reaction: The initial step involves the coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine in the presence of phosphorus oxychloride and pyridine in acetonitrile to yield a nitroamide intermediate.
Reduction: The nitroamide intermediate is then subjected to hydrogenation using palladium on carbon in dichloromethane to produce an amino amide intermediate.
Acylation: The amino amide intermediate undergoes acylation with 4-(N,N-dimethylcarbamimidoyl)benzoate to form the desired product, this compound
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Key features include:
- Effective isolation of intermediates.
- Use of cost-effective amide formation.
- Utilization of 2-methyltetrahydrofuran as an effective reaction solvent and for extraction in multiple stages.
- Achieving high purity (>98%) and overall yield (approximately 38-40%) .
Análisis De Reacciones Químicas
Types of Reactions: Betrixaban-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Betrixaban-d6 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Betrixaban.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new anticoagulant drugs by providing insights into the stability and efficacy of Betrixaban.
Biological Studies: Used in biological studies to investigate the interaction of Betrixaban with various biological targets.
Industrial Applications: Employed in the pharmaceutical industry for quality control and formulation development .
Mecanismo De Acción
Betrixaban-d6 exerts its effects by inhibiting Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This mechanism is independent of cofactors and involves the direct binding of this compound to the active site of Factor Xa .
Comparación Con Compuestos Similares
- Apixaban
- Rivaroxaban
- Edoxaban
- Dabigatran
Comparison:
- Specificity: Betrixaban-d6 has a high specificity for Factor Xa, similar to Apixaban and Rivaroxaban.
- Pharmacokinetics: this compound has a longer half-life compared to other Factor Xa inhibitors, providing a more consistent anticoagulant effect.
- Metabolism: Unlike other Factor Xa inhibitors, this compound has minimal hepatic metabolism, reducing the risk of drug-drug interactions .
This compound stands out due to its enhanced stability and resistance to metabolic degradation, making it a valuable tool in scientific research and drug development.
Actividad Biológica
Biological Activity of Betrixaban
Betrixaban is a direct factor Xa inhibitor that has shown significant anticoagulant activity in clinical studies.
Betrixaban exerts its antithrombotic effect by inhibiting free and prothrombinase-bound factor Xa in a concentration-dependent manner . This inhibition occurs at the junction of the intrinsic and extrinsic coagulation pathways, playing a pivotal role in preventing thrombus formation .
Pharmacodynamics
In preclinical studies, betrixaban demonstrated dose-dependent inhibition of platelet-mediated prothrombinase activity . At concentrations ranging from 5 ng/mL to 25 ng/mL, betrixaban showed comparable inhibition of thrombin generation to that achieved by 2.5 mg fondaparinux .
Clinical Efficacy
The APEX trial, a large randomized clinical study, evaluated the efficacy of betrixaban in preventing venous thromboembolism (VTE) in acute medically ill patients:
- Extended-duration betrixaban (35-42 days) reduced VTE events compared to standard-duration enoxaparin (6-14 days) .
- In the overall study population, betrixaban showed a 36% relative risk reduction in symptomatic VTE events at Days 35-42 .
Outcome | Betrixaban | Enoxaparin | Relative Risk (95% CI) |
---|---|---|---|
Primary efficacy composite | 4.4% | 6.0% | 0.75 (0.61, 0.91) |
Symptomatic VTE (Days 35-42) | 0.9% | 1.5% | 0.64 (not provided) |
Safety Profile
The APEX trial also provided insights into the safety of betrixaban:
- 54% of patients receiving betrixaban experienced at least one adverse reaction, compared to 52% taking enoxaparin .
- The most common adverse reactions (≥5%) were related to bleeding .
- The incidence of major bleeding episodes was 0.67% for betrixaban and 0.57% for enoxaparin .
Pharmacokinetics
Betrixaban exhibits favorable pharmacokinetic properties for extended thromboprophylaxis:
- Long half-life of 37 hours (pharmacodynamic half-life of 20 hours)
- Low renal clearance (5-7% of orally administered dose)
- Minimal metabolism by CYP450 enzymes (<1%)
These properties contribute to a consistent anticoagulant effect over 24 hours and reduce the risk of drug-drug interactions .
Propiedades
IUPAC Name |
2-[[4-[(E)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3/c1-29(2)26-13-15-4-6-16(7-5-15)22(30)27-20-10-9-18(32-3)12-19(20)23(31)28-21-11-8-17(24)14-25-21/h4-14H,1-3H3,(H,27,30)(H,25,28,31)/b26-13+/i1D3,2D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYJYHMBCZDLN-YJKHHXLJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])/N=C/C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.